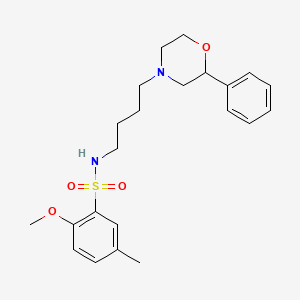
2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
カタログ番号 B2413454
CAS番号:
954002-40-5
分子量: 418.55
InChIキー: RXEABGHFTSDILF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, also known as MPB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives: A study by Pişkin, Canpolat, and Öztürk (2020) in the "Journal of Molecular Structure" explored the use of zinc phthalocyanine substituted with benzenesulfonamide derivatives for photodynamic therapy. They found that these compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Bioactivity and Synthesis Studies
- Antibacterial and Antifungal Properties: Abbasi et al. (2019) synthesized a series of benzenesulfonamides, demonstrating their effectiveness as inhibitors against Escherichia coli and their potential as less cytotoxic therapeutic agents. This highlights the potential antibacterial applications of such compounds (Abbasi et al., 2019).
- Anticancer Activity: A study by Kumar et al. (2015) synthesized several benzenesulfonamide derivatives and evaluated their anticancer activity against various human cancer cell lines, indicating the potential of these compounds in cancer treatment (Kumar et al., 2015).
Spectroscopic and Photophysical Properties
- Photophysicochemical Properties: Öncül, Öztürk, and Pişkin (2022) investigated the spectroscopic and photophysical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives. These studies are important for understanding the potential of these compounds in photocatalytic applications (Öncül, Öztürk, & Pişkin, 2022).
Crystal Structure Analysis
- Crystal Structures of Sulfonamides: Rodrigues et al. (2015) analyzed the crystal structures of various benzenesulfonamides, contributing to the understanding of their molecular interactions and potential applications in various fields (Rodrigues et al., 2015).
Miscellaneous Applications
- Synthesis and Characterization: Various studies have focused on the synthesis and characterization of different benzenesulfonamide derivatives, exploring their potential applications in fields such as antimicrobial treatment, photocatalysis, and polymer science (Thamizharasi, Vasantha, & Reddy, 2002).
特性
IUPAC Name |
2-methoxy-5-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c1-18-10-11-20(27-2)22(16-18)29(25,26)23-12-6-7-13-24-14-15-28-21(17-24)19-8-4-3-5-9-19/h3-5,8-11,16,21,23H,6-7,12-15,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEABGHFTSDILF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2413371.png)
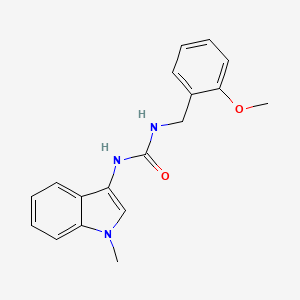
![(Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2413373.png)
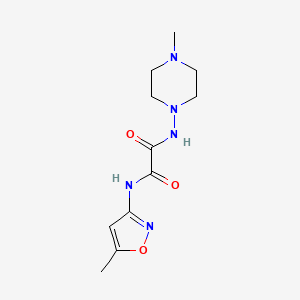
![6-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2413376.png)
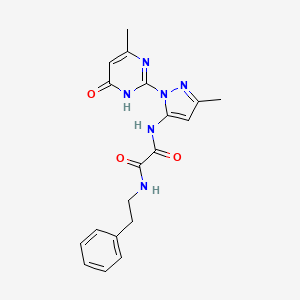
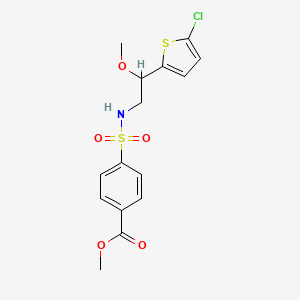
![tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2413385.png)
![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid](/img/structure/B2413387.png)
![4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile](/img/structure/B2413388.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2413390.png)
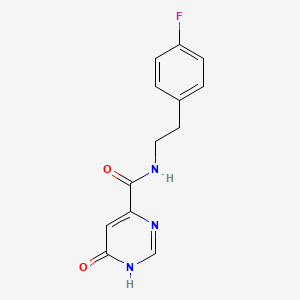
![[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B2413394.png)